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Compound of Interest

Compound Name: Methyl Decanoate

Cat. No.: B1676445

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
decanoate (C11H22032), a fatty acid methyl ester. It includes detailed data interpretation for
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:3C
NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines
detailed experimental protocols for acquiring this data, intended to aid in the identification,
characterization, and quality control of this compound in a research and development setting.

Chemical Structure
Methyl decanoate consists of a ten-carbon acyl chain attached to a methyl ester group.

Structure: CH3(CHz2)sCOOCHs IUPAC Name: Methyl decanoate[1] Molecular Formula:
C11H2202[1] Molecular Weight: 186.29 g/mol [1]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for methyl decanoate in a
structured format.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR spectroscopy is used to determine the structure of a molecule by observing the
chemical environment of its hydrogen atoms. The spectrum of methyl decanoate is
characterized by distinct signals corresponding to the terminal methyl group, the methylene
chain, the methylene group adjacent to the carbonyl, and the methoxy group of the ester.

Table 1: *H NMR Spectroscopic Data for Methyl Decanoate

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Methoxy group (-
3.66 Singlet 3H Y group (
OCHs3)
Methylene group a to
231 Triplet 2H Y group

carbonyl (-CH2COO0-)

Methylene group 8 to
1.61 Quintet 2H carbonyl (-
CH2CH2COO0O-)

Methylene groups in
1.27 Multiplet 12H the acyl chain (-
(CH2)s-)

Terminal methyl group

0.88 Triplet 3H
(-CH2CH5)

Solvent: CDCls, Frequency: 90 MHz. Data sourced from PubChem.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR provides information about the carbon skeleton of a molecule. In the proton-
decoupled spectrum of methyl decanoate, each unique carbon atom gives a single peak.

Table 2: 13C NMR Spectroscopic Data for Methyl Decanoate
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Chemical Shift (8) ppm Assignment

174.21 Carbonyl carbon (C=0)

51.35 Methoxy carbon (-OCHs)

34.17 Methylene carbon a to carbonyl (-CH2COO-)

31.99 Methylene carbon (C8)

29.54 Methylene carbon (C4 or C5)

29.39 Methylene carbon (C6)

29.30 Methylene carbon (C5 or C4)
Methylene carbon [ to carbonyl (-

25.09 CHz(;,HzCOO—) : 8

22.77 Methylene carbon (C9)

14.12 Terminal methyl carbon (-CHs)

Solvent: CDCls, Frequency: 25.16 MHz. Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of methyl decanoate is dominated by strong absorptions corresponding to the ester functional
group and the long hydrocarbon chain.

Table 3: Key IR Absorption Bands for Methyl Decanoate
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Wavenumber . . . .
Functional Group Vibration Type Intensity

(cm™)

2960-2850 Alkyl (CHs, CH2) C-H Stretch Strong

1745-1735 Ester C=0 Stretch Strong, Sharp

1465 Methylene C-H Bend (Scissoring)  Medium

1370 Methyl C-H Bend (Rocking) Weak-Medium
C-O Stretch

1250-1160 Ester ) Strong
(Asymmetric)
C-O Stretch

1150-1000 Ester ] Strong
(Symmetric)

Note: These are characteristic ranges for fatty acid methyl esters. Specific peak positions can

be found on spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. Electron lonization (El) is a common technique for volatile compounds like methyl

decanoate.

Table 4: Major Mass Spectrometry Fragments for Methyl Decanoate (EI-MS)
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Proposed Fragment

mlz ) Relative Intensity
Identity

186 [M]* (Molecular lon) Low

155 [M - OCHs]* Low

143 [M - CsH7]* Medium

101 [CsHeO2]* Low

87 [CaH702]* High

[CH30C(OH)=CH2]* )
74 Very High (Base Peak)
(McLafferty Rearrangement)

43 [CsH7]* Medium

Data sourced from PubChem and NIST WebBook.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated chloroform (CDCIs) with Tetramethylsilane (TMS)

Methyl decanoate sample

Pipettes

Procedure:
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o Sample Preparation: Dissolve approximately 10-20 mg of methyl decanoate in 0.6-0.7 mL
of CDCIs containing 0.03% TMS in a clean, dry NMR tube.

e Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the
instrument to ensure a homogeneous magnetic field.

e 'H NMR Acquisition:

o Experiment Type: Standard 1D proton NMR.

o Pulse Program: A standard single-pulse experiment.

o Spectral Width: Approximately 12-16 ppm.

o Relaxation Delay: 5-10 seconds to ensure full relaxation of protons.

o Number of Scans: 8-16 scans, depending on sample concentration.

e 13C NMR Acquisition:

o Experiment Type: Proton broadband-decoupled 3C NMR.

[e]

Pulse Program: Standard zgdc30 or similar with decoupling.

o

Spectral Width: Approximately 0-220 ppm.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128-1024 scans, as 3C has low natural abundance and sensitivity.

» Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the *H and 13C spectra using the TMS signal
at 0.00 ppm. Integrate the peaks in the *H spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in methyl decanoate.

Materials and Equipment:
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FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a
diamond or ZnSe crystal).

Methyl decanoate sample (liquid).
Solvent for cleaning (e.g., isopropanol or acetone).

Lint-free wipes.

Procedure:

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and
powered on, allowing the instrument to stabilize.

Background Spectrum Acquisition: Clean the ATR crystal surface with isopropanol and a lint-
free wipe, allowing it to dry completely. Acquire a background spectrum to measure the
ambient atmosphere, which will be subtracted from the sample spectrum.

Sample Measurement: Place a single drop of liquid methyl decanoate directly onto the
center of the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum.

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32 scans are typically sufficient for a neat liquid.

Data Processing and Analysis:

[e]

The software will automatically perform a background subtraction.

Perform a baseline correction if needed.

o

[¢]

Use the peak-picking function to identify the wavenumbers of the major absorption bands.

[¢]

Compare the peak positions with known correlation tables to assign functional groups.
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e Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl decanoate.

Materials and Equipment:

GC-MS system with an Electron lonization (EI) source.

Capillary column suitable for FAMEs (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

Methyl decanoate sample.

Solvent (e.g., hexane or ethyl acetate).

Autosampler vials.
Procedure:

o Sample Preparation: Prepare a dilute solution of methyl decanoate (e.g., 100 pg/mL) in
hexane. Transfer the solution to a 2 mL autosampler vial.

e GC Method Parameters (Typical):

o

Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min, and hold for 5 minutes. (This program should be optimized for the specific
instrument and column).

e MS Method Parameters (Typical):

o lonization Mode: Electron lonization (El) at 70 eV.
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o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Scan Range: m/z 40-400.

o Data Acquisition and Analysis:

[¢]

Inject the sample and start the acquisition.

o

Identify the peak corresponding to methyl decanoate in the total ion chromatogram (TIC).

[e]

Extract the mass spectrum for that peak.

o

Analyze the fragmentation pattern to confirm the structure. Compare the obtained
spectrum with a reference library (e.g., NIST).

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of
methyl decanoate.
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Caption: Integrated workflow for the spectroscopic analysis of methyl decanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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